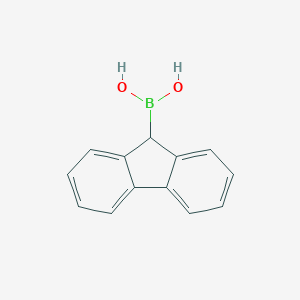

9H-Fluoren-9-ylboronic acid

Description

9H-Fluoren-9-ylboronic acid (CAS: 100374-79-6, molecular formula: C₁₃H₁₁BO₂, molecular weight: 210.036 g/mol) is a boronic acid derivative of fluorene, a bicyclic aromatic hydrocarbon. This compound features a boronic acid group (-B(OH)₂) directly attached to the central carbon of the fluorene scaffold. Its rigid planar structure and electronic properties make it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing conjugated organic materials. The fluorene core enhances stability and π-conjugation, which is advantageous in optoelectronic applications .

Properties

CAS No. |

100374-79-6 |

|---|---|

Molecular Formula |

C13H11BO2 |

Molecular Weight |

210.04 g/mol |

IUPAC Name |

9H-fluoren-9-ylboronic acid |

InChI |

InChI=1S/C13H11BO2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13,15-16H |

InChI Key |

GIEXEZYHXJTMJQ-UHFFFAOYSA-N |

SMILES |

B(C1C2=CC=CC=C2C3=CC=CC=C13)(O)O |

Canonical SMILES |

B(C1C2=CC=CC=C2C3=CC=CC=C13)(O)O |

Synonyms |

Fluorene-9-boronic acid, 95% |

Origin of Product |

United States |

Comparison with Similar Compounds

9,9-Dimethyl-9H-fluoren-2-ylboronic Acid

- Structure : Substituted with two methyl groups at the 9-position and a boronic acid group at the 2-position.

- Synthesis: Synthesized via bromination of fluorene, followed by methylation using Grignard reagents and subsequent boronation. This route offers high yield (75–85%) and scalability, as noted in .

- Applications : Primarily used as an intermediate in organic light-emitting diode (OLED) materials due to its enhanced solubility and electron-transport properties compared to the parent compound. The methyl groups reduce crystallinity, improving film-forming capabilities in device fabrication .

- Key Differences: Molecular Weight: 234.09 g/mol (vs. 210.04 g/mol for the parent compound).

9,9-Dibutyl-9H-fluoren-2-ylboronic Acid

- Structure : Features two butyl groups at the 9-position and a boronic acid group at the 2-position.

- Synthesis : Prepared via lithiation of 9,9-dibromofluorene with n-BuLi, followed by treatment with triisopropylborate. This method, detailed in , achieves moderate yields (60–70%) .

- Applications: The elongated alkyl chains enhance solubility in nonpolar solvents, making this derivative suitable for solution-processed organic semiconductors.

- Key Differences :

- Molecular Weight : 306.29 g/mol.

- Solubility : Superior to the parent compound in toluene and THF, facilitating large-scale processing.

9,9-Diphenyl-9H-fluoren-2-ylboronic Acid

- Structure : Substituted with two phenyl groups at the 9-position and a boronic acid group at the 2-position.

- Synthesis : Achieved through Ullmann coupling or Suzuki reactions, introducing phenyl groups before boronation.

- Applications : The bulky phenyl groups enhance steric protection of the boronic acid, reducing unintended side reactions. This derivative is used in high-performance polymers and as a ligand in catalysis .

- Key Differences :

- Molecular Weight : 384.25 g/mol.

- Electronic Effects : Phenyl groups extend π-conjugation, shifting absorption/emission spectra toward longer wavelengths.

Comparative Data Table

Research Findings and Trends

- Reactivity Trends : Alkyl substituents (methyl, butyl) improve solubility but reduce reaction rates in cross-coupling due to steric effects. Phenyl groups balance steric protection with electronic modulation .

- Optoelectronic Performance : Derivatives with extended conjugation (e.g., diphenyl) exhibit red-shifted absorption, advantageous for visible-light applications .

- Synthetic Challenges : Dibutyl and diphenyl derivatives require multi-step syntheses, whereas the parent compound is more straightforward to prepare .

Q & A

Q. What are the optimal synthetic routes for 9H-Fluoren-9-ylboronic acid, and how can by-product formation be minimized?

The synthesis typically involves lithiation of fluorene followed by reaction with a boronic ester. Key steps include:

- Lithiation : Use of n-butyllithium at low temperatures (−78°C) to generate the fluorenyl anion .

- Quenching with borating agents : Reaction with trimethyl borate or pinacolborane to yield the boronic acid derivative. By-products (e.g., dimerization products) can be minimized by maintaining strict temperature control and using anhydrous solvents .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from toluene/hexane mixtures improves purity .

Q. How should this compound be stored to prevent decomposition?

- Storage conditions : Store under inert atmosphere (argon or nitrogen) at room temperature. Moisture-sensitive boronic acids degrade via hydrolysis, forming boroxines; thus, desiccants like molecular sieves are recommended .

- Stability monitoring : Regular characterization via NMR can detect hydrolysis (appearance of peaks at δ ~18 ppm for boroxines) .

Q. What analytical techniques are most effective for characterizing purity, and how can conflicting NMR/HPLC data be resolved?

- Primary techniques :

- Resolving contradictions : Discrepancies between NMR and HPLC may arise from non-UV-active impurities (e.g., inorganic residues). Combine with elemental analysis or mass spectrometry for confirmation .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Steric hindrance : The planar fluorene moiety creates significant steric bulk, reducing reaction rates compared to less hindered arylboronic acids (e.g., phenylboronic acid).

- Optimization strategies :

Q. What computational methods can predict the electronic properties of this compound for catalytic applications?

- DFT studies : Calculate HOMO/LUMO energies (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) to assess electron-richness. The fluorene system exhibits a HOMO energy of −5.8 eV, indicating moderate nucleophilicity .

- Molecular docking : Simulate interactions with transition metals (e.g., Pd) to optimize ligand design for catalysis .

Q. How do substituents on the fluorene ring (e.g., methyl groups) alter the reactivity of boronic acid derivatives?

- Case study : 9,9-Dimethyl-9H-fluoren-2-ylboronic acid (CAS 736928-21-5) shows:

- Experimental validation : Compare kinetic data (e.g., reaction half-lives) with parent this compound .

Q. What strategies mitigate oxidative deboronation during photophysical studies?

- Oxidative pathways : Exposure to light or radical initiators (e.g., peroxides) can cleave the C-B bond.

- Mitigation :

- Conduct reactions under inert, dark conditions.

- Add radical scavengers (e.g., BHT) to suppress degradation .

- Monitor via NMR for boron-containing degradation products .

Q. How can conflicting crystallographic and spectroscopic data on boron hybridization be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.